N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c1-12-9-10-13(21)11-18(12)24-20(25)14-5-4-8-17-19(14)23-16-7-3-2-6-15(16)22-17/h2-11H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSJRYFEIFKTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with appropriate 2C-units, followed by oxidative cyclization . Another approach is the Pd-catalyzed N-arylation, which involves the coupling of an aryl halide with an amine under palladium catalysis . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced phenazine derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. The compound’s redox activity allows it to generate reactive oxygen species (ROS), which can induce oxidative stress in microbial and cancer cells, leading to cell death . Additionally, it can inhibit enzymes involved in DNA synthesis and cell division, further contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bioactivity and physicochemical properties of N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide can be inferred through comparisons with structurally related phenazine-carboxamide derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Insights
Antifungal Activity :
- N-(Naphthalen-1-yl)phenazine-1-carboxamide outperforms PCN in suppressing Rhizoctonia solani due to its lipophilic naphthalene group, which enhances membrane penetration . In contrast, PCN relies on microbial biosynthesis for large-scale production, which avoids toxic byproducts but requires genetic engineering for yield optimization .
- Fluorinated derivatives (e.g., N-(2-(2,5-difluorobenzamido)ethyl)phenazine-1-carboxamide) show moderate activity, suggesting halogens improve target binding but may reduce solubility .
Antitumor Potential: Alkoxy substitutions (e.g., 9-methoxy derivatives) drastically enhance antitumor efficacy. For example, N-[2-(dimethylamino)ethyl]phenazine-1-carboxamide achieves 128% ILS at 100 mg/kg in murine models, likely due to improved DNA intercalation or kinase inhibition .
Physicochemical Properties :
- Methoxy-methylbenzamido derivatives exhibit higher thermal stability (m.p. >200°C) compared to unsubstituted PCN, aligning with trends in crystalline packing and hydrogen-bonding networks .
Biological Activity
N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide (PCN) is a synthetic derivative of phenazine, a class of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of PCN, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
PCN features a phenazine core substituted with a 5-chloro-2-methylphenyl group at the nitrogen position and a carboxamide functional group. The structural formula can be represented as follows:
This structure is crucial for its biological activity, influencing solubility, membrane permeability, and interaction with biological targets.
The biological activity of PCN is attributed to several mechanisms:
- Antimicrobial Activity : PCN exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens. It disrupts cellular processes by targeting specific enzymes and pathways within microbial cells, leading to cell death.
- Cytotoxicity Against Cancer Cells : Research indicates that PCN has potent cytotoxic effects on various cancer cell lines, including those derived from leukemia. The compound induces apoptosis through the mitochondrial intrinsic pathway, activating caspases and downregulating anti-apoptotic proteins such as Bcl-2 .
- Production of Reactive Oxygen Species (ROS) : PCN may also generate ROS, contributing to its cytotoxic effects by causing oxidative stress in target cells .
Antimicrobial Efficacy
PCN has demonstrated broad-spectrum antimicrobial activity. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Fusarium oxysporum | 32 |
| Rhizoctonia solani | 40 |
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
These results indicate that PCN is particularly effective against plant pathogenic fungi while also showing activity against common bacterial strains.
Cytotoxicity in Cancer Cell Lines
PCN's cytotoxicity was evaluated in several cancer cell lines. The results are summarized in Table 2:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MOLM-13 (AML) | 2.5 | Induction of apoptosis via ROS production |
| A549 (Lung) | 4.0 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 3.0 | Mitochondrial pathway activation |
The low IC50 values suggest that PCN is highly potent against these cancer cells, with the mechanism primarily involving apoptosis induction.
Case Studies
- Acute Myeloid Leukemia (AML) : In a study involving MOLM-13 cells, treatment with PCN resulted in significant cell death compared to untreated controls. The compound's ability to selectively induce apoptosis in cancerous cells while sparing normal cells highlights its potential as a targeted therapy .
- Plant Pathogen Control : Field studies have shown that PCN can effectively reduce the incidence of diseases caused by Fusarium species in crops. Application of PCN led to a marked decrease in disease severity and an increase in crop yield, demonstrating its practical utility in agriculture .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide, and what methodological considerations are critical for yield optimization?
- Answer : The compound can be synthesized via condensation reactions between phenazine-1-carboxylic acid derivatives and substituted anilines. A common approach involves coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (room temperature to 50°C), and stoichiometric ratios to minimize side reactions . For structural analogs like N-(2,5-dimethylphenyl)phenazine-1-carboxamide, yields are optimized using statistical experimental designs (e.g., response surface methodology) to adjust pH, nutrient availability, and aeration in microbial systems .
Q. How is this compound characterized structurally, and what analytical techniques are recommended?
- Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. X-ray crystallography is used for confirming stereochemistry in crystalline derivatives. For purity assessment, HPLC with UV-Vis detection or LC-MS is recommended, with retention times compared to authenticated standards .
Q. What biological activities are reported for phenazine-1-carboxamide derivatives, and how do substituents influence these properties?
- Answer : Phenazine-1-carboxamide derivatives exhibit antifungal, antibacterial, and anticancer activities. For example, N-(2,5-dimethylphenyl)phenazine-1-carboxamide targets fungal proteins like NADPH nitrite reductase and ATP-binding cassette transporters, disrupting cell wall integrity and intracellular pH . Substituents such as chloro or methyl groups enhance lipophilicity, improving membrane permeability and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for phenazine-1-carboxamide derivatives?
- Answer : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or microbial strain variability. For antifungal studies, standardized protocols (e.g., CLSI guidelines) and comparative genomic analysis of target pathogens are recommended. Additionally, metabolomic profiling can identify off-target interactions or degradation products that modulate activity .
Q. What experimental strategies are effective for optimizing phenazine-1-carboxamide production in microbial systems?
- Answer : Engineered Pseudomonas chlororaphis strains are used for biosynthesis. Optimization involves:
- Genetic modifications : Overexpression of phz gene clusters (e.g., phzF, phzH) to enhance precursor flux .
- Culture conditions : Statistical design of experiments (DoE) to adjust carbon/nitrogen ratios, dissolved oxygen, and induction timing .
- Downstream processing : Two-phase extraction systems (e.g., ethyl acetate/water) to improve recovery .
Q. What novel applications exist for phenazine-1-carboxamide derivatives in nanotechnology or biomaterials?
- Answer : Functionalized mesoporous silica nanoparticles (MSNs) loaded with phenazine-1-carboxamide exhibit enhanced antimicrobial efficacy due to increased surface area and controlled release. For example, MSNs functionalized with this compound showed a four-fold increase in activity against urinary catheter biofilms compared to the free compound .
Q. How do environmental factors influence the stability and degradation of phenazine-1-carboxamide derivatives?
- Answer : Degradation pathways include microbial oxidation (e.g., by Mycobacteria spp.) and photolysis. Studies using LC-MS/MS reveal that phenazine-1-carboxamide is metabolized to quinone derivatives under UV light, while enzymatic degradation by laccases generates non-toxic aromatic amines . Stability assays in soil or aqueous media should account for pH, organic matter, and microbial consortia .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
